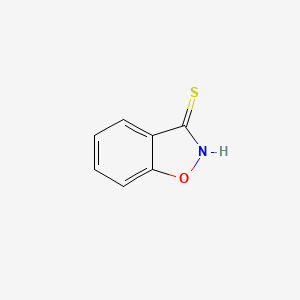

1,2-Benzoxazole-3(2H)-thione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Benzoxazole-3(2H)-thione is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

The synthesis of 1,2-Benzoxazole-3(2H)-thione typically involves the cyclization of o-aminothiophenol with carbon disulfide or thiocarbonyl compounds. One common method includes the reaction of o-aminothiophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by cyclization to form the desired thione compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

化学反应分析

1,2-Benzoxazole-3(2H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzoxazoles.

科学研究应用

1,2-Benzoxazole-3(2H)-thione is a chemical compound with the molecular formula C7H5NOS . Research indicates that derivatives and related compounds of benzoxazoles and benzothiazoles possess a range of biological activities, making them applicable in various scientific fields .

Scientific Research Applications

- Antimicrobial Activity: Research highlights the potential of triazolethione-thiols, which contain a similar thione group, for antimicrobial applications . Studies on synthesized indole derivatives bearing benzothiazole-2-thione or benzoxazole-2-thione moieties have shown antibacterial and fungicidal activities, suggesting their use as antimicrobial agents .

- Anticonvulsant Activity: 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have demonstrated anticonvulsant activity in mice, suggesting the potential of 1,2-benzoxazole derivatives in developing anticonvulsant drugs . Mercapto-substituted 1,2,4-triazoles, which contain a thione group, are also noted to have anticonvulsant activities .

- Antioxidant Activity: Indole derivatives bearing benzothiazole-2-thione or benzoxazole-2-thione have been investigated for their antioxidant properties . Specifically, certain derivatives have shown a cytoprotective effect against oxidative hemolysis, indicating their potential use as antioxidant agents .

- Anticancer Activity: Triazolethione-thiols have demonstrated potential anticancer and antitumor activities . Schiff bases of triazolethiones also possess anticancer activities .

- Building Blocks for Synthesis: Benzothiazoles and their analogs are important as building blocks and synthetic intermediates in the synthesis of new drugs, pesticides, and dyes .

Structural Insights and Activity

- The replacement of sulfur with oxygen in related structures, such as comparing benzothiazole-2-thione and benzoxazole-2-thione, can modify molecular conformation and intermolecular interactions, impacting biological activity .

- Crystal structures of indole derivatives with benzoxazole-2-thione moieties show N-H···S=C hydrogen bonds and columnar stacking interactions, which may influence their properties .

Table of Activities

作用机制

The mechanism of action of 1,2-Benzoxazole-3(2H)-thione involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death . In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with specific signaling pathways .

相似化合物的比较

1,2-Benzoxazole-3(2H)-thione can be compared with other benzoxazole derivatives, such as:

1,2-Benzoxazole-3(2H)-one: This compound has a similar structure but contains an oxygen atom instead of a sulfur atom. It exhibits different chemical reactivity and biological activities.

3-Chloro-1,2-benzoxazole:

1,2-Benzisoxazole-3-carboxylic acid: This compound contains a carboxylic acid group, making it more polar and suitable for different types of chemical reactions and applications.

The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activities compared to its oxygen or chlorine-containing counterparts.

生物活性

1,2-Benzoxazole-3(2H)-thione is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H5NOS |

| Molecular Weight | 155.18 g/mol |

| IUPAC Name | 1,2-benzothiazole-3-thione |

| CAS Number | 69528-56-9 |

Antibacterial Activity

This compound has demonstrated notable antibacterial properties. Studies have shown that it exhibits activity against various bacterial strains, including:

- Xanthomonas oryzae : Inhibition concentration values were recorded at 47.6 mg/L.

- Xanthomonas citri : Inhibition concentration values were noted at 36.8 mg/L.

The mechanism involves the up-regulation of succinate dehydrogenase (SDH), inhibiting bacterial reproduction during oxidative phosphorylation .

Anticancer Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant anticancer activity. A study highlighted the synthesis of benzoxazole-linked triazoles that showed cytotoxic effects on cancer cell lines such as HeLa, SKBr3, and HepG2. Specifically, certain compounds demonstrated greater cytotoxicity than standard chemotherapeutics like daunomycin .

Anti-inflammatory Activity

The compound also shows potential in modulating inflammatory responses. It has been observed to inhibit COX-2 mediator reactions and improve conditions related to inflammatory diseases. This suggests a role in developing anti-inflammatory drugs .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation.

- Receptor Modulation : It interacts with receptors involved in inflammatory pathways, potentially reducing inflammation and pain.

Case Studies

Several case studies illustrate the efficacy of benzoxazole derivatives in treating various conditions:

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several benzoxazole derivatives against resistant bacterial strains, demonstrating promising results with minimal side effects.

- Cancer Treatment : A clinical trial investigated the use of benzoxazole derivatives in combination with existing chemotherapy regimens for patients with advanced cancer. The results indicated improved patient outcomes compared to standard treatments alone.

Future Directions

Research is ongoing to explore the full potential of this compound in medicinal chemistry. Future studies may focus on:

- Developing more potent derivatives through structure-activity relationship (SAR) studies.

- Investigating the compound's effects in vivo to confirm efficacy and safety profiles.

- Exploring combinations with other therapeutic agents to enhance treatment outcomes.

属性

CAS 编号 |

69528-56-9 |

|---|---|

分子式 |

C7H5NOS |

分子量 |

151.19 g/mol |

IUPAC 名称 |

1,2-benzoxazole-3-thione |

InChI |

InChI=1S/C7H5NOS/c10-7-5-3-1-2-4-6(5)9-8-7/h1-4H,(H,8,10) |

InChI 键 |

VZDBJMCLRLLCTG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=S)NO2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。